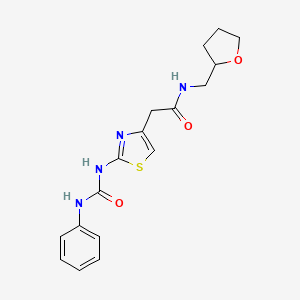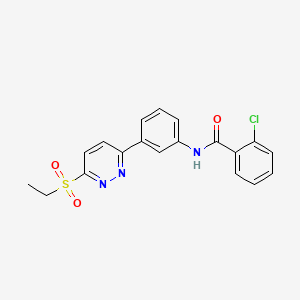
4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylpiperidine with quinoline-3-carbonitrile under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran and a base like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Benzylpiperidine: Shares the piperidine moiety but lacks the quinoline ring.
Quinoline-3-carbonitrile: Shares the quinoline ring but lacks the piperidine moiety
Uniqueness
4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile is unique due to its combined structure of quinoline and piperidine moieties, which may confer distinct biological activities and chemical properties. This combination allows for a broader range of applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C22H21N3 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-(4-benzylpiperidin-1-yl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H21N3/c23-15-19-16-24-21-9-5-4-8-20(21)22(19)25-12-10-18(11-13-25)14-17-6-2-1-3-7-17/h1-9,16,18H,10-14H2 |
InChI-Schlüssel |
NIIAYUHQUBZCTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14975060.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B14975062.png)

![N-(2,3-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14975075.png)
![2-{[6-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B14975081.png)
![Cyclohexyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975084.png)
![N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B14975086.png)


![2-(2-oxo-2-{[4-(2-phenylethoxy)phenyl]amino}ethoxy)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14975100.png)


![5,5,13-trimethyl-N-(oxolan-2-ylmethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B14975138.png)
![N-(3-Chloro-2-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B14975145.png)
